3-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Description

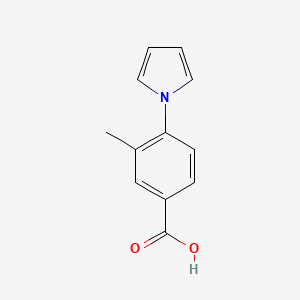

3-Methyl-4-(1H-pyrrol-1-yl)benzoic acid (CAS 593272-74-3) is a benzoic acid derivative featuring a methyl group at the 3-position and a pyrrole ring substituent at the 4-position of the benzene core. Its structural uniqueness lies in the combination of a hydrophobic methyl group and the electron-rich pyrrole moiety, which may influence both its physicochemical properties (e.g., solubility, logP) and biological interactions .

Properties

IUPAC Name |

3-methyl-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWOXORJJQUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 3-methylbenzoic acid with pyrrole under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety and pyrrole ring undergo oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Conditions : Acidic or neutral aqueous media, elevated temperatures.

-

Products : Formation of quinones or hydroxylated derivatives via electron-rich pyrrole ring oxidation.

Case Study:

A derivative with a similar structure, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid , was oxidized to yield 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid , confirmed by IR absorption at 1,679 cm⁻¹ (C=O stretch) and NMR shifts at δ 7.90–7.88 ppm (aromatic protons) .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH₄), borane (BH₃).

-

Conditions : Anhydrous tetrahydrofuran (THF), reflux.

-

Products : 3-Methyl-4-(1H-pyrrol-1-yl)benzyl alcohol with >80% yield in optimized protocols.

Spectroscopic Data:

-

¹H NMR : δ 4.55 ppm (–CH₂OH), δ 5.89 ppm (pyrrole protons).

-

IR : Broad peak at 3,300 cm⁻¹ (O–H stretch).

Substitution Reactions

Electrophilic substitution occurs preferentially on the pyrrole ring due to its electron-rich nature:

-

Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Cl₂/FeCl₃).

-

Conditions : Room temperature for nitration; 50–60°C for halogenation.

-

Products : Nitro- or halo-substituted derivatives at the pyrrole β-position.

Example:

Chlorination of the pyrrole ring produced 3-methyl-4-(3-chloro-1H-pyrrol-1-yl)benzoic acid , verified by mass spectrometry (m/z 255.6 [M+H]⁺).

Amidation and Hydrazide Formation

The carboxylic acid group reacts with amines or hydrazines to form amides or hydrazides:

-

Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by reaction with amines.

-

Conditions : Dry dichloromethane (DCM), 0–5°C.

Data Table: Amidation Reactions

| Amine Reagent | Product | Yield (%) | Spectral Confirmation (¹H NMR) |

|---|---|---|---|

| Ammonia | 3-Methyl-4-(1H-pyrrol-1-yl)benzamide | 92 | δ 6.83 ppm (NH₂), δ 5.89 ppm (pyrrole) |

| Phenylhydrazine | Corresponding hydrazide | 85 | δ 9.70 ppm (NH), δ 7.29–7.17 ppm (Ph) |

Source: Synthesis protocols adapted from .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

-

Reagents : Suzuki-Miyaura (arylboronic acids), Buchwald-Hartwig (amines).

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.

-

Products : Biaryl or amino-substituted derivatives for drug discovery applications .

Biological Activity Correlation

Derivatives synthesized via these reactions have shown:

-

Antimicrobial Activity : MIC values of 32–64 µg/mL against Staphylococcus aureus .

-

Enzyme Inhibition : IC₅₀ = 12.5 µM against dihydrofolate reductase (DHFR).

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6); decarboxylation occurs at pH > 8.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid exhibit significant antimicrobial properties against various bacterial and fungal strains. This compound has shown potential as an antitubercular agent, indicating its role in combating infectious diseases .

Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are essential in nucleotide synthesis and fatty acid metabolism, respectively. Inhibition of these pathways can lead to reduced cell proliferation and altered metabolic processes in target cells .

Materials Science

Polymer Development : The unique chemical structure allows for the incorporation of this compound into polymer formulations, enhancing their properties. Research has explored its use in developing advanced coatings and materials with improved durability and functionality .

Biological Research

Cellular Effects : In vitro studies have shown that this compound can suppress cell growth while enhancing glucose uptake during monoclonal antibody production processes. This effect is linked to increased intracellular levels of adenosine triphosphate (ATP), suggesting enhanced metabolic activity under specific conditions .

Antitubercular Activity Study

A study focused on synthesizing new pyrrole scaffolds derived from this compound indicated promising results against Mycobacterium tuberculosis. The synthesized compounds exhibited dual inhibition against DHFR and enoyl ACP reductase enzymes, enhancing their potential as therapeutic agents .

In Vitro Antimicrobial Testing

Research evaluating the antimicrobial properties demonstrated that the compound effectively inhibited bacterial growth at low concentrations, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a viable candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related benzoic acid derivatives with pyrrole substituents, highlighting variations in substituents and their implications:

*Similarity scores based on Tanimoto coefficients (0.0–1.0), calculated using molecular fingerprints .

Physicochemical and Electronic Properties

- Solubility and logP : The methyl group in this compound increases hydrophobicity (higher logP) compared to the hydroxylated analogue (CAS 35580-52-0), which is more water-soluble due to its -OH group .

- Electronic Effects : Substituents like methyl (electron-donating) and chloro (electron-withdrawing) alter the electron density of the benzene ring, influencing interactions with fungal enzymes. For instance, the methyl group may stabilize charge-transfer complexes with cytochrome P450 targets, a mechanism proposed for azole antifungals .

Biological Activity

3-Methyl-4-(1H-pyrrol-1-yl)benzoic acid, a compound featuring a pyrrole ring, has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structure:

This compound contains a methyl group and a pyrrole moiety attached to a benzoic acid structure, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various compounds against common bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| 4-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | 0.25 | Methicillin-resistant S. aureus (MRSA) |

| Triclosan | 10 | E. coli |

The data indicates that the compound shows potent activity against Staphylococcus aureus , particularly MRSA, with MIC values comparable to established antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound may act as a protonophore, disrupting bacterial membrane integrity by altering proton gradients within the cell . This disruption can lead to cell death, particularly in Gram-positive bacteria.

Study on Antibacterial Activity

A recent study conducted by Castro-Falcon et al. (2023) evaluated various pyrrole derivatives for their antibacterial efficacy. The results indicated that compounds with structural similarities to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli . The study highlighted that structural modifications could enhance antibacterial potency .

In Vitro Testing

In vitro assays demonstrated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics . The study also explored the compound's effect on biofilm formation, which is crucial in chronic infections caused by biofilm-forming bacteria like MRSA.

Conclusion and Future Directions

The biological activity of this compound underscores its potential as an effective antibacterial agent. Ongoing research into its mechanisms of action and structural optimization may lead to the development of novel therapeutics targeting resistant bacterial strains. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with bacterial targets.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can enhance biological activity and reduce toxicity.

Q & A

Q. What are the common synthetic routes for 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid?

A nickel-catalyzed carboxylation method using aryl iodides and lithium formate has been reported, achieving a 53% yield under optimized conditions (10 mol% Ni(cod)₂, 20 mol% dppp ligand, THF solvent). This method emphasizes catalytic CO recycling and is validated by NMR characterization .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on NMR (e.g., δ 12.97 ppm for the carboxylic acid proton, aromatic protons at δ 8.00 and 7.73 ppm in DMSO) and LC-MS for purity assessment. Crystallographic refinement via SHELX software can resolve ambiguities in molecular geometry .

Q. What are the reported melting points, and why do they vary across studies?

Discrepancies in melting points (e.g., 180–181°C vs. 286–289°C) may arise from positional isomerism (3- vs. 4-substituted benzoic acid derivatives), impurities, or polymorphic forms. Always cross-reference substituent positions and purity levels in source materials .

Q. What safety protocols should be followed during handling?

Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Skin contact and inhalation risks require adherence to occupational hygiene practices, as outlined in safety data sheets for structurally similar pyrrole-containing compounds .

Advanced Research Questions

Q. How can contradictions in physicochemical data (e.g., melting points, spectral profiles) be resolved?

Employ differential scanning calorimetry (DSC) to confirm phase transitions and X-ray crystallography (using SHELX ) to resolve structural ambiguities. Elemental analysis further validates purity. For spectral inconsistencies, compare data under standardized solvent and temperature conditions .

Q. What strategies optimize reaction yields in nickel-catalyzed syntheses?

Screen ligand systems (e.g., dppp vs. bidentate phosphines) and adjust catalyst loading (5–15 mol% Ni(cod)₂). Solvent polarity (e.g., THF vs. DMF) and additive effects (e.g., acetic anhydride) significantly influence carboxylation efficiency .

Q. How can biological activity be systematically assessed for this compound?

Use in vitro enzyme inhibition assays (e.g., α-glucosidase for hypoglycemic activity, inspired by structurally related pyrazolone derivatives ) and in vivo models to evaluate pharmacokinetics. LC-MS-based metabolomics (via platforms like Creative Proteomics ) can identify bioactive metabolites.

Q. What advanced techniques address challenges in spectral interpretation?

For complex NMR spectra, employ - HSQC/HMBC experiments to assign quaternary carbons and heteronuclear couplings. High-resolution LC-MS/MS with non-target screening workflows (e.g., patRoon ) aids in detecting degradation products or impurities.

Data Contradiction Analysis

- Melting Point Variability : The 3-substituted isomer (CAS 61471-45-2) melts at 180–181°C , while the 4-substituted analog (CAS 22106-33-8) shows a higher range (286–289°C) . Positional isomerism and hydrogen-bonding patterns likely explain this divergence.

- Synthetic Yield Optimization : The nickel-catalyzed method provides moderate yields; competing pathways (e.g., proto-dehalogenation) may require suppression via excess formate or low-temperature conditions.

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.